2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
CAS No.: 898783-99-8
Cat. No.: VC2290863
Molecular Formula: C19H20ClFN2O
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898783-99-8 |
|---|---|
| Molecular Formula | C19H20ClFN2O |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | (2-chloro-4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
| Standard InChI | InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 |
| Standard InChI Key | ASGZPLMERWVGIG-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Introduction
2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone family, which is widely recognized for its diverse applications in medicinal chemistry. Benzophenones are characterized by their diaryl ketone structure, which serves as a scaffold for numerous bioactive molecules. This specific compound is notable for its substitution pattern, which includes a chloro and fluoro group on the phenyl rings and a methylpiperazine moiety, enhancing its chemical and biological properties.
Synthesis Pathways
The synthesis of benzophenone derivatives like 2-Chloro-4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone typically involves:
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Friedel-Crafts Acylation: A benzoyl chloride derivative reacts with a substituted aromatic compound in the presence of a Lewis acid catalyst.
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Halogenation: Introduction of chloro and fluoro groups via electrophilic substitution.
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Piperazine Substitution: The methylpiperazine moiety is introduced through nucleophilic substitution reactions.
These steps ensure regioselective placement of functional groups, critical for maintaining the desired pharmacological activity.
Biological Relevance
Benzophenones, including this compound, are known for their diverse biological activities:
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Anti-inflammatory Activity: Substituted benzophenones have demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .
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Anticancer Properties: The ketone group in benzophenones facilitates interaction with cancer-related enzymes, making these compounds promising candidates in oncology .
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Antimicrobial Potential: Halogenated benzophenones exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial membranes .
The inclusion of a piperazine ring further enhances bioavailability and target specificity.
Applications in Medicinal Chemistry
Benzophenones are used extensively in drug discovery due to their:
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